BI 639667

Description

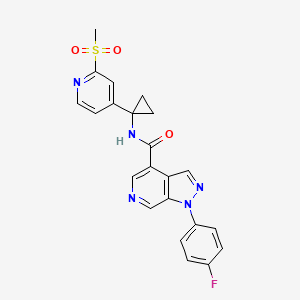

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQATVYJKMMHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI 639667: A Technical Guide to its Mechanism of Action on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1). This receptor plays a pivotal role in the inflammatory response by mediating the migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound effectively inhibits the influx of these pro-inflammatory cells, thereby representing a potential therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound on immune cells, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: CCR1 Antagonism

The primary mechanism of action of this compound is its competitive and selective antagonism of the CCR1 receptor. CCR1 is a G protein-coupled receptor (GPCR) expressed on a variety of immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. The binding of chemokines like CCL3 and CCL5 to CCR1 triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of inflammatory mediators. This compound binds to CCR1, preventing the binding of its natural ligands and thereby inhibiting these downstream effects.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

| Assay Type | Parameter | Value (nM) |

| CCR1 Binding Affinity | IC50 | 5.4 |

| CCR1 Cellular Potency (Chemotaxis) | IC50 | 2.4 |

| Whole Blood Potency (Receptor Internalization) | IC50 | 9 |

Table 1: In Vitro Potency of this compound

Effects on Immune Cell Migration

A key functional consequence of CCR1 antagonism by this compound is the inhibition of immune cell migration towards chemotactic gradients of CCR1 ligands. This has been demonstrated in various in vitro chemotaxis assays. While specific data for this compound's effect on individual immune cell types is not extensively published, the low nanomolar IC50 in a cellular chemotaxis assay indicates its potent inhibitory effect on the migration of CCR1-expressing cells, such as monocytes and macrophages.

Impact on Cytokine Release

While direct studies detailing the effect of this compound on cytokine release from various immune cells are limited in the public domain, the mechanism of action suggests an indirect modulatory effect. By inhibiting the recruitment and activation of inflammatory cells like macrophages at the site of inflammation, this compound is expected to reduce the local concentration of pro-inflammatory cytokines typically released by these cells, such as TNF-α, IL-1β, and IL-6.

It has been shown that chemokines like CCL3, CCL4, and CCL5 can inhibit the ATP-induced release of IL-1β from monocytic cells, with IC50 values in the range of 1-10 ng/ml[1][2]. By blocking the action of these chemokines, this compound could potentially modulate this intricate regulatory network of cytokine secretion. However, further specific studies are required to fully elucidate the direct impact of this compound on cytokine production by immune cells.

Signaling Pathways Modulated by this compound

The binding of chemokine ligands to CCR1 activates several downstream signaling pathways crucial for cell migration and activation. This compound, by blocking this initial step, effectively inhibits these cascades.

Figure 1: CCR1 Signaling Pathway and Inhibition by this compound. This diagram illustrates the major intracellular signaling cascades initiated upon chemokine binding to CCR1 and how this compound acts as an antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CCR1 antagonists like this compound.

Chemotaxis Assay (Boyden Chamber Assay)

This assay is fundamental to assessing the ability of this compound to inhibit the migration of immune cells towards a chemoattractant.

Objective: To quantify the inhibition of immune cell migration towards a CCR1 ligand (e.g., CCL3) by this compound.

Materials:

-

Cells: CCR1-expressing cells (e.g., human monocytes isolated from peripheral blood, or a cell line such as THP-1).

-

Chemoattractant: Recombinant human CCL3 (MIP-1α).

-

Test Compound: this compound at various concentrations.

-

Assay Plates: 96-well chemotaxis plates with a porous membrane (e.g., 5 µm pore size for monocytes).

-

Assay Buffer: RPMI 1640 with 0.5% BSA.

-

Detection Reagent: Calcein-AM or similar fluorescent dye for cell labeling.

-

Plate Reader: Fluorescence plate reader.

Protocol:

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for monocytes using adherence or magnetic cell sorting.

-

Resuspend monocytes in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Label cells with Calcein-AM according to the manufacturer's protocol.

-

-

Assay Setup:

-

Add assay buffer containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the chemotaxis plate.

-

In the upper chamber (the insert), add the labeled cell suspension.

-

To the cell suspension in the upper chamber, add different concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.

-

Data Acquisition:

-

After incubation, carefully remove the upper chamber.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

Figure 2: Workflow for a Chemotaxis Assay. This diagram outlines the key steps involved in a typical Boyden chamber chemotaxis experiment to evaluate the inhibitory effect of this compound.

Receptor Internalization Assay

This assay measures the ability of this compound to block the ligand-induced internalization of the CCR1 receptor.

Objective: To quantify the inhibition of CCL3-induced CCR1 internalization by this compound.

Materials:

-

Cells: CCR1-expressing cells (e.g., THP-1 or a transfected cell line).

-

Ligand: Recombinant human CCL3.

-

Test Compound: this compound at various concentrations.

-

Antibody: Fluorescently labeled anti-CCR1 antibody (e.g., PE-conjugated).

-

Flow Cytometer: For quantifying cell surface receptor expression.

-

Assay Buffer: FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

Protocol:

-

Cell Treatment:

-

Pre-incubate the CCR1-expressing cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Stimulate the cells with a sub-maximal concentration of CCL3 (e.g., 10 nM) for 30-60 minutes at 37°C to induce receptor internalization.

-

Include an unstimulated control (no CCL3) to determine the basal level of CCR1 expression.

-

-

Staining:

-

Wash the cells with cold FACS buffer to stop the internalization process.

-

Stain the cells with a fluorescently labeled anti-CCR1 antibody on ice for 30 minutes in the dark.

-

Wash the cells again to remove unbound antibody.

-

-

Flow Cytometry:

-

Acquire the cells on a flow cytometer and measure the mean fluorescence intensity (MFI) of the anti-CCR1 antibody staining.

-

-

Data Analysis:

-

Calculate the percentage of CCR1 internalization for the CCL3-stimulated cells compared to the unstimulated cells.

-

Calculate the percentage of inhibition of internalization for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Figure 3: Workflow for a Receptor Internalization Assay. This diagram shows the sequential steps of a flow cytometry-based assay to measure the inhibition of ligand-induced receptor internalization.

Conclusion

This compound is a potent and selective CCR1 antagonist that effectively inhibits the migration of pro-inflammatory immune cells. Its mechanism of action is centered on blocking the interaction between CCR1 and its chemokine ligands, thereby disrupting the downstream signaling pathways that lead to chemotaxis and cellular activation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on CCR1-targeted therapies. While the clinical development of CCR1 antagonists has faced challenges, the well-defined mechanism of action of molecules like this compound continues to make this a target of interest for inflammatory diseases. Further research into the nuanced effects of this compound on specific immune cell functions, such as cytokine production and differentiation, will be crucial for fully understanding its therapeutic potential.

References

BI 639667: A Technical Whitepaper on its Role in Blocking Pro-inflammatory Cell Influx

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of BI 639667, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The focus of this whitepaper is to delineate the core mechanism of this compound in inhibiting the influx of pro-inflammatory cells, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Introduction: Targeting Chemokine-Mediated Inflammation

The trafficking of leukocytes to sites of inflammation is a critical process in the pathogenesis of numerous inflammatory and autoimmune diseases. This process is largely orchestrated by chemokines and their corresponding receptors. CCR1, a G protein-coupled receptor, has been identified as a key player in the migration of various immune cells, including monocytes, macrophages, T-lymphocytes, neutrophils, and dendritic cells.[1] Ligands for CCR1, such as MIP-1α (CCL3), MCP-3 (CCL7), and RANTES (CCL5), are often upregulated in inflamed tissues, leading to the continuous recruitment of pro-inflammatory cells and the perpetuation of the inflammatory cascade.[1][2] Consequently, antagonizing the CCR1 signaling pathway presents a compelling therapeutic strategy for a range of inflammatory conditions. This compound has been developed as a potent and selective antagonist of human CCR1, designed to block the influx of these pro-inflammatory cells.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of cognate chemokines to the CCR1 receptor. This blockade disrupts the downstream signaling events that are essential for cell chemotaxis, thereby preventing the migration of pro-inflammatory leukocytes to inflamed tissues. The primary mechanism involves the inhibition of monocyte and macrophage chemotaxis, which are key cell types in the inflammatory responses of diseases like rheumatoid arthritis and multiple sclerosis.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Caption: this compound blocks chemokine binding to CCR1, inhibiting pro-inflammatory cell migration.

Quantitative Data: In Vitro Potency and Selectivity

This compound has demonstrated potent and selective antagonism of the human CCR1 receptor in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) |

| SPA Binding | IC50 | 5.4 |

| Chemotaxis | IC50 | 2.4 |

| Whole Blood Receptor Internalization | IC50 | 9 |

Data sourced from Boehringer Ingelheim's opnMe portal.[2]

Table 2: Selectivity Profile of this compound

| Screening Panel | Number of Targets | Results |

| Eurofins Safety Panel 44™ | 69 | 67 targets < 45% inhibition @ 10 µM |

| PRESTO-TANGO (PDSP) | 315 GPCRs | Significant inhibition of 1 target @ 10 µM |

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

Experimental Protocols

Detailed experimental protocols for the in vitro assays used to characterize this compound are outlined below.

Scintillation Proximity Assay (SPA) for CCR1 Binding

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing human CCR1 are prepared.

-

Radioligand: A tritiated CCR1 ligand (e.g., [³H]MIP-1α) is used.

-

SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads are used to capture the cell membranes.

-

Assay Plate Setup: The assay is performed in a 96- or 384-well plate. Each well contains the CCR1-expressing cell membranes, the radioligand, SPA beads, and varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

-

Detection: The plate is read on a scintillation counter. When the radioligand binds to the receptor on the membrane captured by the SPA bead, the emitted beta particles stimulate the scintillant in the bead to emit light. Unbound radioligand in solution is too far away to cause a signal.

-

Data Analysis: The IC50 value is calculated by measuring the concentration of this compound that causes a 50% reduction in the specific binding of the radioligand.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a CCR1 ligand.

Methodology:

-

Cell Culture: A human monocytic cell line endogenously expressing CCR1 (e.g., THP-1) is used.

-

Chemoattractant: A known CCR1 ligand (e.g., MIP-1α) is used as the chemoattractant.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains the chemoattractant, while the upper chamber contains the cells pre-incubated with varying concentrations of this compound.

-

Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits cell migration by 50%.

Below is a diagram illustrating the experimental workflow for the chemotaxis assay.

References

understanding BI 639667 as a CCR1 antagonist

An In-Depth Technical Guide to BI 639667: A CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective, small-molecule antagonist of the human C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[4][5][6] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[7][8][9] By binding to its chemokine ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), CCR1 directs the migration of these immune cells to sites of inflammation.[3][10] This trafficking is a key process in the pathophysiology of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).[3][4]

Antagonizing CCR1 is therefore considered an attractive therapeutic strategy to mitigate chronic inflammation.[5] this compound was developed to block the interaction between CCR1 and its ligands, thereby inhibiting the downstream signaling cascade that leads to immune cell chemotaxis.[2][3] The compound advanced to Phase I clinical development before being discontinued.[11][12] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and physicochemical properties.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR1 receptor. By occupying the receptor, it prevents the binding of endogenous chemokine ligands. This blockade inhibits the G protein-mediated signaling pathways that are normally initiated upon receptor activation, ultimately preventing the directed migration (chemotaxis) of pro-inflammatory leukocytes to inflamed tissues.[2][3] Studies suggest that this compound likely binds to an extracellular allosteric site on the CCR1 receptor. This is supported by evidence showing it does not compete with ligands that bind to the intracellular allosteric binding site (IABS), but rather exhibits positive cooperativity, enhancing the binding of an intracellular probe.[12]

Below is a diagram illustrating the CCR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The pharmacological and physicochemical properties of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Activity

| Parameter | Assay Type | Value (IC₅₀) | Reference |

|---|---|---|---|

| CCR1 Binding Affinity | Scintillation Proximity Assay (SPA) | 5.4 nM | [3] |

| CCR1 Cellular Potency | Chemotaxis Assay | 2.4 nM | [3] |

| Whole Blood Potency | Receptor Internalization | 9 nM |[3] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 451.5 Da | [2] |

| Aqueous Solubility (pH 6.8) | 8 µg/mL | [3] |

| Caco-2 Permeability (pH 7.4) | 2.9 x 10⁻⁶ cm/s | [3] |

| Caco-2 Efflux Ratio | 7.3 | [3] |

| Human Hepatocyte Clearance | <5 % of liver blood flow | [3] |

| Human Plasma Protein Binding | 66% | [3] |

| Projected Human Half-life | 9 - 12 hours |[2][3] |

Table 3: Selectivity Profile

| Panel/Target | Conditions | Result | Reference |

|---|---|---|---|

| Eurofins Safety Panel 44™ | 69 targets @ 10 µM | 67 targets < 45% inhibition | [2] |

| PDSP PRESTO-TANGO | 315 GPCRs @ 10 µM | Significant modulation for 1 target (Beta1, -30% Inh) |[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the data. While specific, proprietary protocols are not available, the following sections describe standard, widely accepted methodologies for the assays used to characterize this compound.

CCR1 Radioligand Binding Assay (SPA)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

-

Materials : Membranes from cells overexpressing human CCR1, [¹²⁵I]-CCL3 (radioligand), wheat germ agglutinin-coated SPA beads, assay buffer, and test compound (this compound).

-

Procedure :

-

CCR1-expressing cell membranes are incubated with SPA beads, allowing the membranes to attach to the beads via glycosylated proteins.

-

A fixed concentration of [¹²⁵I]-CCL3 is added to the membrane-bead mixture.

-

Serial dilutions of this compound are added to the reaction wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

When the radioligand binds to the receptor on the membrane, it is brought into close proximity to the scintillant in the SPA bead, generating a light signal.

-

The plate is read on a scintillation counter.

-

-

Data Analysis : The signal is inversely proportional to the binding of the test compound. IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

-

Materials : A CCR1-expressing cell line (e.g., THP-1 monocytes), chemoattractant (e.g., CCL3), Boyden chambers or similar multi-well migration plates with a porous membrane, assay medium, and test compound.

-

Procedure :

-

CCR1-expressing cells are pre-incubated with various concentrations of this compound.

-

The chemoattractant (CCL3) is placed in the lower chamber of the migration plate.

-

The pre-incubated cells are placed in the upper chamber, separated from the lower chamber by the porous membrane.

-

The plate is incubated for several hours to allow cell migration through the membrane pores towards the chemoattractant.

-

Migrated cells in the lower chamber are quantified, often using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

-

-

Data Analysis : The number of migrated cells is plotted against the concentration of this compound to determine the IC₅₀ for inhibition of chemotaxis.

The workflow for evaluating a CCR1 antagonist like this compound is visualized below.

Clinical Development and Project Status

This compound was advanced into clinical development with a planned Phase I trial (NCT02133482) designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses in healthy male volunteers.[11] However, this study was withdrawn before enrollment.[11] The development of this compound was ultimately discontinued. This decision was influenced by the broader landscape of CCR1 antagonist development, particularly a report from Bristol-Myers Squibb indicating a lack of significant efficacy in a Phase IIa trial for rheumatoid arthritis with their own CCR1 antagonist, despite achieving sufficient target coverage.[2][3]

Conclusion

This compound is a well-characterized CCR1 antagonist with high potency and selectivity, alongside favorable drug-like properties. It effectively blocks the chemotactic response of immune cells in vitro by antagonizing the CCR1 receptor. Despite its promising preclinical profile, its clinical development was halted, reflecting the challenges in translating the CCR1 antagonist hypothesis into clinical efficacy for inflammatory diseases. The data and methodologies associated with this compound remain a valuable reference for researchers in the fields of chemokine biology and inflammatory drug discovery.

References

- 1. adooq.com [adooq.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. opnme.com [opnme.com]

- 4. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]

- 10. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]

BI 639667: A Technical Overview of a Potent and Selective CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1). Developed by Boehringer Ingelheim, this compound was investigated for its potential therapeutic utility in inflammatory diseases. CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound was designed to inhibit the inflammatory cascade. Despite promising preclinical data, the clinical development of this compound was discontinued after a Phase 1 clinical trial. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, synthesis, in vitro and in vivo data, and formulation studies.

Core Data Summary

Biological Activity of this compound

| Parameter | Assay | Species | Value (nM) |

| IC50 | CCR1 Radioligand Binding | Human | 5.4 |

| IC50 | Ca2+ Flux | Human | 1.8[1] |

| IC50 | Chemotaxis | Human | 2.4 |

| IC50 | Whole Blood Receptor Internalization | Human | 9 |

Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Molecular Formula | C22H18FN5O3S |

| Molecular Weight | 451.47 g/mol |

| Aqueous Solubility | Poor |

| Projected Human Half-life | 9-12 hours |

| Rodent Cross-Reactivity | Limited |

Mechanism of Action and Signaling Pathway

This compound functions as a direct antagonist of the CCR1 receptor. CCR1 is a Gαi-coupled GPCR. Upon binding of its natural chemokine ligands, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This signaling ultimately results in cellular responses such as chemotaxis, proliferation, and survival of immune cells. This compound competitively binds to CCR1, preventing the binding of these chemokines and thereby inhibiting the downstream signaling events that promote inflammation.

Discovery and Development History

Synthesis

This compound is an azaindazole derivative. The synthesis of this class of compounds by Boehringer Ingelheim generally involves a multi-step process. While the exact, detailed synthesis of this compound has not been publicly disclosed, a representative synthetic approach for related azaindazole CCR1 antagonists starts from commercially available precursors. A key step often involves a coupling reaction to form the core azaindazole scaffold, followed by functional group manipulations to introduce the side chains responsible for potent and selective binding to the CCR1 receptor.

Preclinical Development and Discontinuation

This compound demonstrated high potency and selectivity for the human CCR1 receptor in a suite of in vitro assays. However, the compound showed limited cross-reactivity with rodent CCR1, which precluded its evaluation in conventional in vivo disease models in these species.

A Phase 1 clinical trial (NCT02133482) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers. However, the development of this compound was ultimately discontinued. While the specific reasons for the discontinuation have not been officially detailed, it followed a trend of other CCR1 antagonists that, despite promising preclinical data, failed to demonstrate significant efficacy in later-stage clinical trials for inflammatory diseases.

Formulation and Stability

Due to its poor aqueous solubility, formulation studies were conducted on this compound to enhance its bioavailability. Research explored the use of cocrystals, for instance with salicylic acid, and the preparation of amorphous solid dispersions. These approaches aimed to improve the dissolution rate and maintain supersaturation of the compound in the gastrointestinal tract. Stability studies were also performed on these formulations to ensure their chemical and physical integrity under various conditions.

Experimental Protocols

The following are representative protocols for the key in vitro assays used in the characterization of this compound. These are based on standard industry practices and the available information for this compound.

Calcium Flux Assay (Representative Protocol)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CCR1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.

-

Compound Addition: this compound is serially diluted and added to the wells. The plate is incubated for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: A CCR1 agonist (e.g., CCL3) at a concentration that elicits a submaximal response (EC80) is added to the wells. The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths.

-

Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay (Representative Protocol)

This assay assesses the ability of an antagonist to block the migration of cells towards a CCR1 chemokine gradient.

-

Cell Preparation: A human monocytic cell line endogenously expressing CCR1 (e.g., THP-1) is used. Cells are washed and resuspended in a serum-free assay medium.

-

Assay Setup: A multi-well chemotaxis plate with a porous membrane (e.g., Transwell) is used. The lower chamber is filled with assay medium containing a CCR1 chemokine (e.g., CCL5) at a concentration that induces optimal migration.

-

Compound and Cell Addition: this compound is added to the cell suspension at various concentrations. The cell suspension is then added to the upper chamber of the Transwell plate.

-

Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator to allow for cell migration.

-

Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by either cell counting under a microscope or by eluting the dye and measuring its absorbance.

-

Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated relative to the control (no antagonist), and the IC50 value is determined.

Whole Blood Receptor Internalization Assay (Representative Protocol)

This assay measures the ability of an antagonist to prevent the agonist-induced internalization of the CCR1 receptor on primary human immune cells in a whole blood matrix.

-

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound for a predetermined time at 37°C.

-

Agonist Stimulation: A CCR1 agonist (e.g., RANTES) is added to the blood samples and incubated for a time sufficient to induce receptor internalization (e.g., 30 minutes at 37°C).

-

Red Blood Cell Lysis and Staining: Red blood cells are lysed using a commercial lysis buffer. The remaining white blood cells are then stained with a fluorescently labeled antibody against a marker for a CCR1-expressing cell type (e.g., CD14 for monocytes) and a fluorescently labeled antibody that recognizes an extracellular epitope of CCR1.

-

Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The CCR1-positive cell population is gated, and the mean fluorescence intensity (MFI) of the CCR1 staining is measured.

-

Data Analysis: The inhibition of the agonist-induced decrease in CCR1 MFI (due to internalization) by this compound is calculated. The IC50 value is determined from the concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human CCR1 receptor. Its discovery and development provided valuable insights into the therapeutic potential and challenges of targeting the CCR1 pathway for inflammatory diseases. Although its clinical development was halted, this compound remains a valuable tool for researchers studying the role of CCR1 in health and disease. Its availability through Boehringer Ingelheim's opnMe portal allows the scientific community to further explore the biology of this important chemokine receptor. This technical guide has summarized the key aspects of the discovery and development history of this compound, providing a resource for scientists and professionals in the field of drug discovery.

References

BI 639667: A Technical Guide for Basic Research in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1).[1] Developed by Boehringer Ingelheim, this small molecule is now available to the scientific community through their open science portal, opnMe. CCR1 is a key G protein-coupled receptor (GPCR) involved in the inflammatory response, primarily by mediating the migration of monocytes, macrophages, and T-lymphocytes to sites of inflammation.[1] Its ligands include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the chemotaxis of these immune cells, offering a valuable tool for investigating the role of CCR1 in inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its pharmacological data, proposed mechanism of action, and detailed experimental protocols to facilitate its use in basic research.

Quantitative Data

The following tables summarize the key in vitro potency and physicochemical properties of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Assay Type | Parameter | Value (nM) |

| CCR1 Radioligand Binding Assay | IC50 | 5.4 |

| Chemotaxis Assay | IC50 | 2.4 |

| Whole Blood Receptor Internalization Assay | IC50 | 9 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 451.5 g/mol |

| Projected Human Half-life | 9-12 hours |

Mechanism of Action and Signaling Pathways

This compound is a competitive antagonist of CCR1. Upon binding of its cognate chemokines, such as CCL3, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is primarily mediated by the coupling of heterotrimeric G proteins, particularly of the Gi subfamily. Activation of Gi leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the dissociation of the G protein βγ subunits initiates a cascade of downstream signaling events.

One of the immediate consequences of CCR1 activation is the mobilization of intracellular calcium (Ca2+), a key second messenger in cell migration. Furthermore, CCR1 signaling is known to engage the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and motility.

In addition to G protein-dependent signaling, CCR1 activation also leads to the recruitment of β-arrestins. This interaction is initially involved in receptor desensitization and internalization, but it can also trigger G protein-independent signaling pathways. This compound, by blocking chemokine binding, is expected to inhibit all of these downstream signaling events.

Below are diagrams illustrating the key signaling pathways inhibited by this compound and a conceptual workflow for its evaluation.

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the activity of this compound. Note that these are generalized procedures and may require optimization for specific cell lines and laboratory conditions.

CCR1 Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled CCR1 ligand from the receptor.

-

Cell Line: Human monocytic cell line (e.g., THP-1) or a recombinant cell line overexpressing human CCR1 (e.g., HEK293-hCCR1).

-

Radioligand: [¹²⁵I]-CCL3 (MIP-1α) or another suitable radiolabeled CCR1 ligand.

-

Reagents:

-

Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Non-specific binding control: A high concentration of a non-radiolabeled CCR1 ligand (e.g., 1 µM CCL3).

-

-

Procedure:

-

Prepare cell membranes from the chosen cell line.

-

In a 96-well plate, add 50 µL of binding buffer containing the cell membranes (typically 5-10 µg of protein per well).

-

Add 25 µL of this compound at various concentrations (e.g., 10-point serial dilution from 1 µM to 0.1 nM). For total binding wells, add 25 µL of binding buffer with DMSO. For non-specific binding wells, add 25 µL of the non-specific binding control.

-

Add 25 µL of [¹²⁵I]-CCL3 at a final concentration equal to its Kd (typically 0.1-0.5 nM).

-

Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Harvest the membranes onto a filter plate (e.g., GF/C) using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of cells towards a CCR1 ligand.

-

Cell Line: THP-1 cells or primary human monocytes.

-

Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).

-

Apparatus: Boyden chamber or a similar transwell migration system (e.g., 96-well format with 5 µm pore size inserts).

-

Reagents:

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

This compound stock solution.

-

Calcein-AM or a similar fluorescent dye for cell labeling.

-

-

Procedure:

-

Starve the cells in assay medium for 2-4 hours prior to the assay.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

In the lower chamber of the transwell plate, add the chemoattractant (e.g., 10 nM CCL3) in assay medium. For the negative control, add only assay medium.

-

Place the transwell insert into the lower chamber and add 50-100 µL of the cell suspension (containing this compound) to the upper chamber.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the insert and wipe the upper surface of the membrane to remove non-migrated cells.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.

-

Calcium Flux Assay

This functional assay measures the inhibition of chemokine-induced intracellular calcium mobilization by this compound.

-

Cell Line: A cell line endogenously or recombinantly expressing human CCR1 (e.g., THP-1 or U937 cells).

-

Stimulant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

-

This compound stock solution.

-

-

Procedure:

-

Harvest the cells and resuspend them in assay buffer.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Add the CCR1 ligand (e.g., at a concentration that elicits an EC80 response) to the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.

-

The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence and absence of the compound and calculate the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of CCR1-mediated inflammatory processes. Its high potency and selectivity, combined with its availability for open scientific research, make it an excellent probe for elucidating the role of CCR1 in various disease models. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by the research community, with the ultimate goal of advancing our understanding of inflammation and identifying new therapeutic strategies.

References

An In-depth Technical Guide to BI 639667: A Potent and Selective CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective, small-molecule antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] Developed by Boehringer Ingelheim, this compound has been made available to the scientific community through the opnMe open innovation portal to facilitate further research into the role of CCR1 in health and disease.[3][4] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of inflammatory cells, making it a target of interest for a variety of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies and a proposed synthetic route.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidine-based urea compound. While the exact synthesis has not been publicly disclosed, a plausible synthetic route can be conceptualized based on the synthesis of similar chemical entities.

Caption: Proposed retrosynthetic analysis of this compound.

The physicochemical properties of this compound are summarized in the table below, highlighting its drug-like characteristics.

| Property | Value | Reference |

| Molecular Weight | 451.5 g/mol | [2] |

| Aqueous Solubility (pH 6.8) | 8 µg/mL | [1] |

| Caco-2 Permeability (pH 7.4) | 2.9 x 10⁻⁶ cm/s | [1] |

| Caco-2 Efflux Ratio | 7.3 | [1] |

| Human Hepatocyte Clearance | <5% QH | [1] |

| Human Plasma Protein Binding | 66% | [1] |

Biological Activity and Pharmacokinetics

This compound is a highly potent antagonist of human CCR1, demonstrating low nanomolar efficacy in various in vitro assays. Its selectivity has been confirmed through extensive screening against a panel of other GPCRs and safety-related targets.

| Assay Type | Parameter | Value (nM) | Reference |

| CCR1 Binding Affinity | IC₅₀ (SPA binding) | 5.4 | [1] |

| CCR1 Cellular Potency | IC₅₀ (Chemotaxis) | 2.4 | [1] |

| CCR1 Functional Activity | IC₅₀ (Ca²⁺ flux) | 1.8 | [3] |

| Whole Blood Potency | IC₅₀ (Receptor internalization) | 9 | [1] |

Pharmacokinetic studies project a human half-life of 9-12 hours for this compound, suggesting the potential for once-daily dosing.[1][2] Notably, the compound exhibits limited cross-reactivity with rodent CCR1, which has restricted its use in in vivo disease models in these species.[2]

Mechanism of Action and Signaling Pathway

CCR1 is a chemokine receptor expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes.[1] Its primary ligands are the chemokines CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1] The binding of these chemokines to CCR1 on inflammatory cells triggers a signaling cascade that leads to chemotaxis, the directed migration of these cells to sites of inflammation.[1]

As a CCR1 antagonist, this compound competitively binds to the receptor, thereby blocking the binding of its natural chemokine ligands. This inhibition prevents the downstream signaling events that mediate cell migration, effectively reducing the influx of pro-inflammatory cells to inflamed tissues.[1]

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

CCR1 Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor.

Materials:

-

HEK293 cells stably expressing human CCR1

-

[¹²⁵I]-CCL3 (radioligand)

-

Wheat Germ Agglutinin (WGA) SPA beads

-

Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

This compound and other test compounds

-

96-well microplates

Procedure:

-

Prepare cell membranes from HEK293-hCCR1 cells.

-

In a 96-well plate, add assay buffer, [¹²⁵I]-CCL3 (at a concentration near its Kd), and varying concentrations of this compound or other test compounds.

-

Add the cell membrane preparation to each well.

-

Add WGA SPA beads.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to allow binding to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.

Materials:

-

THP-1 cells (a human monocytic cell line endogenously expressing CCR1)

-

Recombinant human CCL3

-

Chemotaxis chambers (e.g., Transwell inserts with a porous membrane)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

This compound and other test compounds

-

Calcein-AM (for cell quantification)

Procedure:

-

Culture THP-1 cells and resuspend them in assay medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

In the lower chamber of the chemotaxis plate, add assay medium containing CCL3 (chemoattractant) or medium alone (negative control).

-

Place the Transwell insert into the lower chamber.

-

Add the pre-incubated THP-1 cells to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).

-

Remove the Transwell inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring fluorescence after staining with Calcein-AM.

-

Calculate the percent inhibition of chemotaxis at each concentration of the test compound and determine the IC₅₀ value.

Calcium Flux Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

-

CHO-K1 cells stably co-expressing human CCR1 and a G-protein alpha subunit (e.g., Gα16)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Recombinant human CCL5

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound and other test compounds

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Plate the CHO-K1/hCCR1/Gα16 cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period.

-

Measure the baseline fluorescence in each well using the fluorescence plate reader.

-

Inject a solution of CCL5 into each well to stimulate the cells.

-

Immediately and continuously measure the change in fluorescence over time.

-

The peak fluorescence intensity reflects the increase in intracellular calcium. Calculate the percent inhibition of the CCL5-induced calcium flux at each concentration of this compound and determine the IC₅₀ value.

Caption: A typical experimental workflow for the synthesis and characterization of a CCR1 antagonist like this compound.

Development and Discontinuation

This compound was developed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. However, the development of a related Boehringer Ingelheim compound, BI-9667, was discontinued.[1] This decision was influenced by the lack of significant efficacy observed in a Phase IIa clinical trial for rheumatoid arthritis with a different CCR1 antagonist developed by Bristol-Myers Squibb.[1] These findings suggested that targeting CCR1 alone might not be sufficient to achieve clinical benefit in this complex disease, leading to a broader shift in the development strategy for this class of compounds.

Conclusion

This compound is a valuable research tool for investigating the role of CCR1 in various physiological and pathological processes. Its high potency, selectivity, and favorable physicochemical properties make it an excellent probe for in vitro studies. While its clinical development was halted due to broader challenges with the therapeutic hypothesis for CCR1 antagonism in rheumatoid arthritis, the availability of this compound through open access platforms provides the scientific community with a well-characterized molecule to explore the multifaceted functions of the CCR1 pathway.

References

BI 639667: An In-Depth Technical Guide on its Antagonistic Effects on Monocyte Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-C chemokine receptor type 1 (CCR1) antagonist, BI 639667, with a specific focus on its inhibitory effects on monocyte chemotaxis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Therapeutic Rationale

This compound is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of inflammatory cells, particularly monocytes and macrophages, to sites of inflammation.[1][2] The ligands for CCR1 include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2][3] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the downstream signaling cascades that lead to monocyte migration, thereby representing a promising therapeutic strategy for various inflammatory and autoimmune diseases.[1][2]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity for CCR1. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Description | IC50 (nM) | Reference |

| CCR1 Binding Affinity | Competitive binding assay to determine the concentration of this compound required to displace 50% of a radiolabeled ligand from the human CCR1 receptor. | 5.4 | [2] |

| Cellular Chemotaxis Assay | Functional assay measuring the inhibition of monocyte chemotaxis towards a CCR1 ligand. | 2.4 | [2] |

| Whole Blood Receptor Internalization | Assay assessing the ability of this compound to prevent ligand-induced internalization of CCR1 on monocytes in a whole blood setting. | 9 | [2] |

| Ca2+ Flux Assay | Measurement of the inhibition of intracellular calcium mobilization in response to CCR1 activation. | 1.8 | [4] |

Table 1: In Vitro Potency of this compound

This compound has also been profiled for its selectivity against a panel of other receptors. In a screen of 69 targets in the Eurofins Safety Panel 44™, the majority of targets showed less than 45% inhibition at a concentration of 10 µM.[1] Furthermore, in a PRESTO-TANGO selectivity screen against 315 GPCRs, significant inhibition was observed for only one off-target receptor at 10 µM.[1]

Experimental Protocols

This section outlines a representative experimental protocol for evaluating the effect of this compound on monocyte chemotaxis, based on established methodologies such as the Boyden chamber assay.

Monocyte Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the in vitro chemotactic response of monocytes and the inhibitory effect of compounds like this compound.

Objective: To quantify the dose-dependent inhibition of monocyte migration towards a CCR1 ligand (e.g., CCL3) by this compound.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.

-

Recombinant human CCL3 (MIP-1α).

-

This compound.

-

Assay medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

-

Transwell® inserts with a 5 µm pore size polycarbonate membrane.

-

24-well companion plates.

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation:

-

Culture THP-1 cells or isolate primary monocytes from peripheral blood.

-

Wash the cells with assay medium and resuspend to a final concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in assay medium.

-

In the lower wells of the 24-well plate, add 600 µL of assay medium containing a predetermined optimal concentration of CCL3 (chemoattractant). For negative control wells, add assay medium alone.

-

Pre-incubate the Calcein-AM labeled monocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Place the Transwell® inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

-

Quantification:

-

After incubation, carefully remove the Transwell® inserts.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.

-

-

Data Analysis:

-

Calculate the percentage of migrating cells for each condition relative to the positive control (CCL3 alone).

-

Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway initiated by the binding of a chemokine ligand (e.g., CCL3) to CCR1 on a monocyte, leading to chemotaxis, and the point of inhibition by this compound.

Caption: CCR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Monocyte Chemotaxis Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of this compound on monocyte chemotaxis.

Caption: Step-by-step workflow for a monocyte chemotaxis inhibition assay.

Conclusion

This compound is a highly potent and selective antagonist of CCR1 that effectively inhibits monocyte chemotaxis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on CCR1-targeted therapies. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures, facilitating a deeper understanding of the mechanism of action and evaluation of this compound. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in inflammatory diseases.

References

Preliminary In Vitro Investigation of BI 639667: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1). CCR1 is a key G protein-coupled receptor (GPCR) involved in the chemotaxis of monocytes and macrophages, playing a significant role in inflammatory responses. Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). By blocking the interaction of these chemokines with CCR1, this compound inhibits the influx of pro-inflammatory cells to sites of inflammation, highlighting its potential as a therapeutic agent for inflammatory and autoimmune diseases. This document provides a comprehensive overview of the preliminary in vitro characterization of this compound, including its binding affinity, cellular potency, and the experimental methodologies used for its evaluation.

Quantitative Data Summary

The in vitro inhibitory activities of this compound have been characterized across various assays, demonstrating its high potency and selectivity for the CCR1 target. The following table summarizes the key quantitative data.

| Assay Type | Parameter | This compound Potency |

| CCR1 Binding Affinity | IC50 | 5.4 nM |

| Cellular Potency (Chemotaxis) | IC50 | 2.4 nM |

| Whole Blood Potency (Receptor Internalization) | IC50 | 9 nM |

Experimental Protocols

CCR1 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay determines the binding affinity of a test compound to the CCR1 receptor by measuring the displacement of a radiolabeled ligand. The Scintillation Proximity Assay is a homogeneous assay format that does not require the separation of bound and free radioligand.[1][2][3]

Materials:

-

HEK293 cells stably expressing human CCR1

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [125I]CCL3)

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

-

Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)

-

This compound (or other test compounds)

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a microplate, combine the CCR1-containing membranes, SPA beads, and the radioligand at a fixed concentration (typically at or below its Kd).

-

Compound Addition: Add varying concentrations of this compound to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled CCR1 ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Detection: Measure the scintillation counts in each well using a microplate scintillation counter. The binding of the radioligand to the receptor-coated SPA beads brings the scintillant and the radioisotope in close enough proximity to generate a light signal.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of monocytes towards a CCR1 ligand. A common method is the Boyden chamber assay.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

CCR1 ligand (chemoattractant), e.g., CCL3 (MIP-1α)

-

This compound (or other test compounds)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate monocytes from human PBMCs or culture the monocytic cell line. Resuspend the cells in chemotaxis medium. For fluorescent detection, pre-incubate the cells with Calcein-AM.

-

Assay Setup: In the lower chamber of the Boyden apparatus, add the chemoattractant (CCL3) at a concentration that induces optimal migration.

-

Compound Treatment: In the upper chamber, add the prepared monocytes that have been pre-incubated with varying concentrations of this compound.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 90 minutes to 3 hours).

-

Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence of the Calcein-AM-labeled cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

Upon binding of its chemokine ligands, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is initiated by the coupling to heterotrimeric G proteins, primarily of the Gi family. The dissociation of the G protein subunits (Gα and Gβγ) triggers downstream effector pathways, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events culminate in various cellular responses, including actin polymerization, cell polarization, and ultimately, chemotaxis. Another important downstream pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[4][5]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

BI 639667: A Potent and Selective Chemical Probe for C-C Chemokine Receptor 1 (CCR1) Function

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the trafficking of immune cells to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. Understanding the precise function and signaling of CCR1 is crucial for the development of novel treatments. Chemical probes are indispensable tools in this endeavor, allowing for the acute and selective modulation of protein function in biological systems. This technical guide provides a comprehensive overview of BI 639667, a potent and selective antagonist of human CCR1, designed to serve as a high-quality chemical probe for investigating CCR1 biology.

Core Compound Profile

This compound is a small molecule antagonist developed to selectively inhibit the function of human CCR1. It exhibits excellent potency in a variety of in vitro assays, demonstrating its ability to effectively block the binding of natural chemokines and subsequent downstream signaling pathways. A structurally related but inactive analogue, BI-9307, is available as a negative control for experiments, a critical component for rigorous chemical probe studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and its pharmacokinetic properties.

Table 1: In Vitro Activity of this compound against Human CCR1

| Parameter | Assay Type | IC50 (nM) |

| CCR1 Binding Affinity | Scintillation Proximity Assay (SPA) | 5.4[1][2] |

| CCR1 Molecular Potency | Calcium (Ca2+) Flux | 24[1][2] |

| CCR1 Cellular Potency | Chemotaxis | 2.4[1][2] |

| Whole Blood Potency | Receptor Internalization | 9[1][2] |

Table 2: Selectivity Profile of this compound

| Target Panel | Result |

| Eurofins Safety Panel 44™ (69 targets @ 10 µM) | 67 targets < 45% inhibition. A2A/HU: 69%, DATRANS 71% (neither reproduced in dose response).[1] |

| PRESTO-TANGO GPCR Screen (315 targets @ 10 µM) | Significant inhibition observed for 1 of 315 GPCRs (Beta1 at -30% inhibition).[1] |

Table 3: Physicochemical and In Vitro DMPK Properties of this compound

| Parameter | Value |

| Molecular Weight (Da) | 451.5[2] |

| Aqueous Solubility @ pH 6.8 (µg/ml) | 8[2] |

| Caco-2 Permeability @ pH 7.4 (10⁻⁶ cm/s) | 2.9[2] |

| Caco-2 Efflux Ratio | 7.3[2] |

| Human Hepatocyte Clearance (% QH) | <5[2] |

| Plasma Protein Binding (Human, %) | 66[2] |

Table 4: In Vivo Pharmacokinetic Parameters of this compound

| Species | CL (% QH) | MRT (h) | Vss (l/kg) | F (%) |

| Rat | 13 | 1.9 | 1.1 | 10[2] |

| Dog | 5.8 | 6.9 | 0.7 | 29[2] |

| Cynomolgus Monkey | 17 | 4.4 | 1.9 | 35[2] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental logic, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of BI 639667, a CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1, a G protein-coupled receptor (GPCR), plays a crucial role in mediating the chemotaxis of monocytes and macrophages to sites of inflammation. Its involvement in various inflammatory diseases has made it a significant target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding to CCR1 and its functional effects on chemotaxis and receptor internalization.

CCR1 Signaling Pathway

The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 initiates a signaling cascade that is crucial for leukocyte migration. As a GPCR, CCR1 is coupled to inhibitory G proteins (Gαi). Upon ligand binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the dissociation of G protein subunits activates downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways. These pathways are central to orchestrating the cellular machinery required for cell migration. Furthermore, prolonged agonist stimulation leads to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[1][2][3][4]

Simplified CCR1 signaling pathway.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been characterized using various assays to determine its potency in binding to CCR1 and inhibiting its function. The following table summarizes the key quantitative data.

| Assay Type | Target | Species | IC50 (nM) |

| SPA Radioligand Binding | CCR1 | Human | 5.4 |

| Chemotaxis | CCR1 | Human | 2.4 |

| Receptor Internalization | CCR1 | Human | 9 |

Experimental Protocols

CCR1 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor. The SPA format is a homogeneous assay that does not require a separation step to distinguish bound from free radioligand.[2][5][6][7]

Experimental Workflow:

Workflow for CCR1 radioligand binding SPA.

Materials:

-

Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1.

-

Radioligand: [125I]-CCL3 or [125I]-CCL5.

-

SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCR1 ligand (e.g., 1 µM CCL3).

-

96-well Microplate: Low-binding, white microplate.

-

Microplate Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup: In a 96-well microplate, add in the following order:

-

25 µL of assay buffer (for total binding) or non-specific binding control.

-

25 µL of the this compound dilution.

-

50 µL of radioligand diluted in assay buffer to a final concentration around its Kd.

-

50 µL of CCR1 membranes pre-coupled to WGA-SPA beads in assay buffer.

-

-

Incubation: Seal the plate and incubate for 4 hours at room temperature with gentle agitation.

-

Measurement: Measure the light output from the SPA beads using a microplate scintillation counter.

-

Data Analysis: The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Monocyte Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of monocytic cells towards a CCR1 ligand.

Experimental Workflow:

Workflow for monocyte chemotaxis assay.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Chemoattractant: Recombinant human CCL3 or CCL5.

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Labeling Dye: Calcein-AM.

-

Transwell Inserts: 5 µm pore size for a 24-well plate.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Label the monocytic cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.

-

Compound Pre-incubation: Incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant (at a concentration that elicits a submaximal response, e.g., EC80) to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification: Remove the inserts and quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

CCR1 Receptor Internalization Assay

This assay assesses the effect of this compound on the agonist-induced internalization of the CCR1 receptor.

Experimental Workflow:

Workflow for CCR1 receptor internalization assay.

Materials:

-

Cells: A cell line stably expressing tagged human CCR1 (e.g., HA-CCR1 or FLAG-CCR1).

-

Agonist: A CCR1 ligand such as CCL3 or CCL5.

-

Test Compound: this compound.

-

Primary Antibody: A fluorescently labeled antibody against the tag on CCR1 (e.g., anti-HA-FITC).

-

Flow Cytometer.

Procedure:

-

Cell Culture: Culture the CCR1-expressing cells to confluency.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-